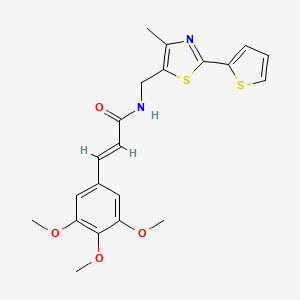

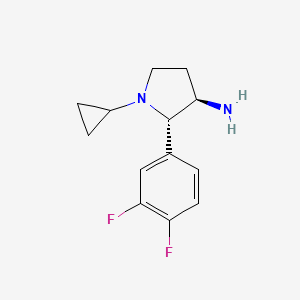

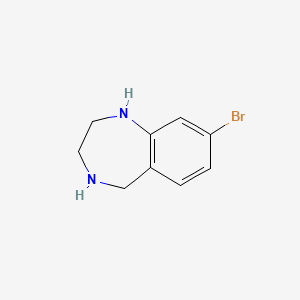

![molecular formula C21H17N3O2S B2381746 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenoxyacetamide CAS No. 863593-30-0](/img/structure/B2381746.png)

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenoxyacetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential medicinal properties. This compound belongs to the class of thiazolopyridine derivatives and has been shown to possess a variety of pharmacological activities.

Scientific Research Applications

Anticancer Applications

Several studies have synthesized and evaluated derivatives of thiazolo[5,4-b]pyridin for their antiproliferative activities against different cancer cell lines. Compounds with a pyridine linked thiazole structure have shown promising anticancer activity, particularly against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with IC50 values indicating their potency comparable to known anticancer drugs. These findings are supported by molecular docking studies that provide insights into their potential mechanisms of action through binding sites with specific proteins like Rho-associated protein kinase (ROCK-1) (Alaa M. Alqahtani, A. Bayazeed, 2020).

Antimicrobial Activity

Research into novel thiazole derivatives, including those bearing the pyridine moiety, has also highlighted their effective antimicrobial properties. These compounds have been synthesized and assessed for their antibacterial and antifungal activities, showing promising results against a range of pathogens. The structural versatility of these molecules allows for the development of compounds with targeted antimicrobial actions, which is crucial for addressing the rising issue of antimicrobial resistance (E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014).

Synthetic Applications in Heterocyclic Chemistry

The synthetic flexibility of thiazolo[5,4-b]pyridin derivatives makes them valuable intermediates in the creation of a wide array of heterocyclic compounds. These derivatives serve as key building blocks in the synthesis of complex molecules, which could have various biological and pharmacological applications. Through innovative synthetic methodologies, researchers have been able to construct diverse heterocyclic systems that could be further explored for their therapeutic potentials (Y. Ammar, A. El-Sharief, A. Al‐Sehemi, Y. Mohamed, G. A. M. El-Hag Ali, M. A. Senussi, M. El-Gaby, 2005).

Mechanism of Action

Target of Action

The primary target of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenoxyacetamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its activity . The compound binds to the kinase through key hydrogen bonds interaction . This inhibitory activity is potent, with an IC50 value reaching to 3.6 nm .

Biochemical Pathways

The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions including growth, proliferation, and survival. By inhibiting PI3K, the compound can disrupt these functions, potentially leading to the death of cancer cells .

Pharmacokinetics

Similar compounds have been shown to be metabolized in the human body by n-methylation and n- and c-oxidation pathways .

Result of Action

The result of this compound’s action is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway . This can lead to a decrease in cellular functions such as growth and proliferation, potentially leading to the death of cancer cells .

properties

IUPAC Name |

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-14-16(20-24-18-11-6-12-22-21(18)27-20)9-5-10-17(14)23-19(25)13-26-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPWGVCZXPHJMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)COC2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2381664.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2381671.png)